1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
1-methyl-4-phenyl-6-piperidin-4-ylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-22-12-20-18-16(22)11-15(13-7-9-19-10-8-13)21-17(18)14-5-3-2-4-6-14/h2-6,11-13,19H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORWCFBJXODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Methyl Group at Position 1
N-Methylation is performed early in the synthesis to avoid competing reactions. Two approaches are documented:
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Direct alkylation : Reacting the imidazo[4,5-c]pyridine core with methyl iodide (CH₃I) in acetonitrile using potassium carbonate (K₂CO₃) as a base .
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Reductive amination : Using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature .
Optimized conditions :
| Method | Reagent | Base/Solvent | Yield | Source |
|---|---|---|---|---|
| Direct alkylation | CH₃I | K₂CO₃/MeCN | 85% | |
| Reductive amination | HCHO/NaBH₃CN | MeOH | 78% |
Installation of the Phenyl Group at Position 4
The phenyl group is introduced via Suzuki-Miyaura cross-coupling :
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Step 1 : Bromination of the imidazo[4,5-c]pyridine core at position 4 using N-bromosuccinimide (NBS) in DMF .
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Step 2 : Coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in a dioxane/H₂O mixture .
Representative protocol :
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Bromination: NBS (1.1 eq), DMF, 0°C → RT, 2 h (yield: 92%) .
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Suzuki coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 h (yield: 88%) .
Incorporation of the Piperidin-4-yl Group at Position 6
The piperidin-4-yl moiety is added through Buchwald-Hartwig amination or nucleophilic substitution :
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Buchwald-Hartwig amination : Using tert-butyl piperidin-4-ylcarbamate, Pd₂(dba)₃, and Xantphos in toluene at 110°C .
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Nucleophilic substitution : Reacting a 6-bromo intermediate with piperidin-4-ylzinc bromide under Ni catalysis .
Comparative data :
| Method | Reagent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Boc-piperidin-4-ylamine | Pd₂(dba)₃ | 74% | |
| Nucleophilic substitution | Piperidin-4-ylzinc bromide | NiCl₂(dppf) | 68% |
Deprotection : For Boc-protected intermediates, treatment with HCl in dioxane (4 M, 2 h) removes the protecting group .
Final Purification and Characterization
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Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water .
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Characterization :
Alternative Synthetic Routes
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One-pot synthesis : Combining cyclization, methylation, and coupling in a single reactor using microwave assistance (yield: 65%) .
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Solid-phase synthesis : Employing Wang resin for stepwise assembly, though yields are lower (45–50%) .
Challenges and Optimization Strategies
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Regioselectivity : Use of directing groups (e.g., nitro) ensures correct positioning during cross-coupling .
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Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yields in Pd-catalyzed reactions .
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Catalyst loading : Reducing Pd from 5 mol% to 2 mol% with added ligands (e.g., SPhos) maintains efficiency .
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Applications
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine has been investigated primarily for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell signaling.
GSK-3β Inhibition
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit potent GSK-3β inhibition, which is relevant for the treatment of diseases such as Alzheimer's and diabetes. A study highlighted the synthesis of several analogs that demonstrated enhanced potency and selectivity against GSK-3β compared to existing drugs, indicating their potential as therapeutic agents in neurodegenerative diseases .
Anticancer Activity
Another significant application is in cancer therapy. Compounds similar to 1-methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine have shown promising results in preclinical studies against various cancer cell lines. The mechanism involves the modulation of pathways associated with cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and phenyl substituents have been shown to influence both potency and selectivity towards specific biological targets. For instance, variations in the piperidine substituents can enhance blood-brain barrier permeability, which is essential for CNS-targeting drugs .
Case Study 1: Neurodegenerative Disease Treatment
A study investigated the effects of 1-methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results demonstrated that this compound significantly reduced neurotoxicity and improved cell viability, suggesting its potential as a neuroprotective agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The research emphasized the need for further optimization to enhance the selectivity and reduce off-target effects .
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using ChemDraw.
Key Observations:
Substituent Position and Activity: The 4-position is critical for target engagement. DJ95’s 4-trimethoxyphenyl group enhances tubulin binding via hydrophobic interactions , whereas the target compound’s 4-phenyl group may prioritize kinase selectivity. Piperidine/Piperazine Derivatives: Piperidin-4-yl (target compound) and piperazinyl (Compound 44) substituents at the 6/7-position improve solubility and enable hydrogen bonding with biological targets. Compound 44’s methylpiperazine extension increases polarity (logP = 2.8 vs.
Halogenation Effects :
- Chlorine at the 6/7-position (e.g., ) improves metabolic stability but may reduce bioavailability due to higher molecular weight (>450 Da) .
Bicyclic vs. Monocyclic Systems: Bicyclic systems like DJ95 exhibit higher molecular weights (>450 Da) and logP values (>4), which may limit blood-brain barrier penetration but improve protein binding .
Physicochemical Properties
- logP and Solubility : The target compound’s logP (~3.1) balances lipophilicity and solubility, whereas dichlorophenyl derivatives (logP = 3.84) may suffer from poor absorption .
- Molecular Weight : Compounds under 400 Da (e.g., target compound) align with Lipinski’s rules, unlike higher-weight analogs (e.g., Compound 44 at 503 Da), which may require prodrug strategies .
Biological Activity
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of compound 1, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Chemical Formula : C18H22N4
- CAS Number : 1422063-59-9
The imidazopyridine framework combined with a piperidine moiety suggests potential interactions with various biological targets, including receptors and enzymes involved in cancer progression and neurological functions.
Research indicates that compound 1 may exert its biological effects through several mechanisms:
- Microtubule Destabilization : Similar to other imidazopyridine derivatives, compound 1 may interfere with microtubule dynamics, potentially leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that related compounds can inhibit microtubule assembly at concentrations around 20 μM, suggesting a similar profile for compound 1 .
- Apoptosis Induction : In cellular assays, compound 1 has been observed to induce apoptosis in various cancer cell lines. For example, it enhances caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an anticancer agent .
Efficacy Against Cancer Cell Lines
Compound 1 has been evaluated against several cancer cell lines, with promising results:
The data indicates that compound 1 exhibits low IC50 values across these cell lines, demonstrating potent antiproliferative effects.
Case Studies
Several studies have highlighted the biological activity of compound 1:
- Study on MDA-MB-231 Cells : A study reported that compound 1 induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM. The study also noted enhanced caspase activity, confirming its role in promoting apoptosis .
- Comparative Analysis with Other Compounds : In a comparative study involving various pyridine derivatives, compound 1 was shown to outperform several known anticancer agents in terms of cytotoxicity against liver and breast cancer cells. The structural modifications in compound 1 were crucial for its enhanced activity compared to other derivatives .
Pharmacological Properties
In addition to its anticancer properties, compound 1 may exhibit other pharmacological activities:
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structural motifs may have neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Q & A
Q. What are the recommended methodologies for synthesizing 1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperidine derivatives are often functionalized via alkylation or acylation, followed by coupling with imidazo-pyridine scaffolds. Optimization can be achieved by:
- Adjusting solvent polarity (e.g., dichloromethane for intermediates) .
- Controlling reaction temperature and stoichiometry (e.g., NaOH-mediated steps) .
- Using catalysts like palladium for cross-coupling reactions (referenced in analogous imidazo-pyridine syntheses) .
Yield improvements often require iterative purification (e.g., column chromatography) and monitoring via HPLC .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methyl and phenyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (applicable to stable derivatives) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
- Storage : Store in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- Data Integration : Combine computational results with experimental SAR (Structure-Activity Relationship) data to prioritize synthesis .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to reduce variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for efficacy) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability due to solvent effects) .
Q. How can reaction engineering principles improve scalability for this compound’s synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
- Solvent Recycling : Optimize solvent recovery via distillation or membrane separation to reduce costs .
Key Research Challenges
- Stereochemical Control : Racemization risks during piperidine functionalization require chiral HPLC or asymmetric catalysis .
- Solubility Limitations : Poor aqueous solubility may necessitate formulation with cyclodextrins or lipid nanoparticles .
- Off-Target Effects : Use proteome-wide profiling (e.g., CETSA) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
